molecular formula C8H7ClOS B1441255 2-Chloro-6-(methylthio)benzaldehyde CAS No. 201987-39-5

2-Chloro-6-(methylthio)benzaldehyde

Cat. No. B1441255
M. Wt: 186.66 g/mol
InChI Key: DIHCMHQOKRZAQZ-UHFFFAOYSA-N
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Description

2-Chloro-6-(methylthio)benzaldehyde, also known as 2-Chloro-6-(methylsulfanyl)benzaldehyde or 2-CMTB, is an organic compound with the molecular formula C8H7ClOS. It is a yellowish solid and is used as an organic intermediate .


Molecular Structure Analysis

The molecular structure of 2-Chloro-6-(methylthio)benzaldehyde contains a total of 18 bonds; 11 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 aldehyde (aromatic), and 1 sulfide .


Physical And Chemical Properties Analysis

2-Chloro-6-(methylthio)benzaldehyde has a density of 1.2±0.1 g/cm3, a boiling point of 233.1±20.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . Its enthalpy of vaporization is 47.0±3.0 kJ/mol, and it has a flash point of 105.2±12.9 °C . The compound has a molar refractivity of 42.7±0.3 cm3 .

Scientific Research Applications

  • Vibrational Spectral Studies of 2-Chloro-6-Fluoro Benzaldehyde

    • Application: The vibrational (Infrared and Raman) spectra of 2-Chloro-6-fluoro benzaldehyde have been reported .
    • Method: The assignments of fundamentals are proposed and discussed by assuming the molecule under CS point group symmetry .
    • Results: The study provides insights into the vibrational characteristics of the compound .
  • Therapeutic Importance of Synthetic Thiophene

    • Application: Thiophene and its substituted derivatives are very important class of heterocyclic compounds which shows interesting applications in the field of medicinal chemistry .
    • Method: The synthesis and characterization of novel thiophene moieties with wider therapeutic activity is a topic of interest for the medicinal chemist .
    • Results: Thiophene has been proven to be effectual drugs in present respective disease scenario. They are remarkably effective compounds both with respect to their biological and physiological functions .

Safety And Hazards

2-Chloro-6-(methylthio)benzaldehyde is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

2-chloro-6-methylsulfanylbenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7ClOS/c1-11-8-4-2-3-7(9)6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIHCMHQOKRZAQZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=C(C(=CC=C1)Cl)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7ClOS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-6-(methylthio)benzaldehyde

Synthesis routes and methods

Procedure details

To a solution of 2,6-dichlorobenzaldehyde (20 g, 114.28 mmol) in N,N-dimethylformamide (200 ml), sodium thiomethoxide (8.81 g, 125.7 mmol) was added at 0° C. The reaction mixture was allowed to warm to room temperature overnight, then poured into water. A yellow precipitate was collected by vacuum filtration and dried to afford 2-chloro-6-(methylthio)benzaldehyde (11. g), as a light yellow solid. (This method is general for other 2-haloaldehydes). 1H NMR (300 MHz, CDCl3): 10.6 (s, 1H), 7.4 (t, 1H), 7.2 (dd, 2H), 2.4 ppm (s, 3H). MW=187 confirmed by LC-MS, tr=13.18 min (Method Y) MH+=188.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
8.81 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
SJ Poingdestre - 2012 - ora.ox.ac.uk
Chapter 1 is an overview of the key developments in rhodium-catalysed hydroacylation. The main focus of this chapter is the use of various chelation strategies for the stabilisation of …
Number of citations: 2 ora.ox.ac.uk

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